3-Cyclopropyl-4-methylpyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-4-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-4-5-11-9(10)8(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWOAHJDBWFKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to the 4-Methylpyridin-2-amine Core Structure
The formation of the 4-methylpyridin-2-amine scaffold is a critical precursor step. This can be achieved through various multi-step syntheses or direct cyclization reactions.
Multi-Step Synthesis from Precursors
The assembly of the 4-methylpyridin-2-amine core often begins with readily available acyclic or heterocyclic precursors. One common approach involves the condensation and cyclization of carbonyl compounds with reagents providing the amino group and parts of the pyridine (B92270) ring. For instance, a documented synthesis of 2-chloro-3-amino-4-methylpyridine, a closely related intermediate, utilizes 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone (B155242) through a sequence of condensation, cyclization, chlorination/hydrolysis, and a Hofmann rearrangement. researchgate.net Another patented method describes the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) starting from malononitrile (B47326) and acetone. google.com
A different strategy employs furan-based precursors. A patented method details the synthesis of 2-amino-4-methylpyridine (B118599) starting from ethyl 2-(4-methylfuran) formate, which undergoes ring expansion, hydroxyl chlorination, and dechlorination to yield the target core structure. google.com This method is noted for avoiding the formation of difficult-to-separate diamino byproducts. google.com
The following table summarizes potential precursors for the multi-step synthesis of the 4-methylpyridin-2-amine core.
Table 1: Precursors for Multi-Step Synthesis of the 4-Methylpyridin-2-amine Core
| Precursor Type | Example(s) | Key Reactions | Reference(s) |
|---|---|---|---|
| Acetonitrile Derivatives | Phenylacetonitrile, Benzonitrile | Base-mediated multicomponent reaction with an alkyne | acs.orgacs.org |
| Amides & Ketones | 2-Cyanoacetamide, 4,4-dimethoxy-2-butanone | Condensation, Cyclization, Hofmann Rearrangement | researchgate.net |
| Furan Derivatives | Ethyl 2-(4-methylfuran) formate | Ring Expansion, Chlorination, Dechlorination | google.com |
Cyclization Reactions in Pyridine Ring Formation
Cyclization reactions offer a direct route to the pyridine ring system. Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have emerged as a powerful and atom-economical method for constructing multi-substituted pyridines. rsc.orgresearchgate.net Cobalt and Ruthenium complexes are often employed as catalysts in these transformations. rsc.orgresearchgate.net For the synthesis of a 2-aminopyridine (B139424) derivative, cyanamide (B42294) or a protected equivalent can be envisioned as the nitrile component, reacting with appropriate alkyne partners to furnish the desired substitution pattern.
Another versatile approach is the [4+2] cycloaddition (Diels-Alder reaction). In this strategy, a 1-aza or 2-azadiene acts as the diene component, reacting with a suitable dienophile. nih.gov For example, vinylallenes can react with sulfonyl cyanides in a Diels-Alder cycloaddition to generate intermediates that aromatize to highly substituted pyridines. acs.org Similarly, a copper-catalyzed cascade reaction involving alkenylboronic acids and α,β-unsaturated ketoximes leads to a 3-azatriene intermediate, which undergoes electrocyclization and oxidation to form the pyridine ring. nih.gov
Multicomponent reactions (MCRs) provide an efficient pathway for the one-pot synthesis of functionalized 2-aminopyridines from simple starting materials, often utilizing enaminones as key precursors under solvent-free conditions. researchgate.net A recently developed transition-metal-free, three-component synthesis utilizes phenylacetonitrile, benzonitrile, and phenylacetylene (B144264) derivatives mediated by a strong base like KN(SiMe₃)₂ to produce polysubstituted 2-aminopyridines. acs.orgacs.org
Introduction of the Cyclopropyl (B3062369) Moiety at the 3-Position
Once the 4-methylpyridin-2-amine core is established, the next critical step is the introduction of the cyclopropyl group at the C3 position. This is typically achieved through modern cross-coupling or cyclopropanation reactions.
Reductive Amination Approaches
While the term "reductive amination" typically refers to the formation of a C-N bond via the reduction of an imine, its direct application for the formation of a C-C bond to introduce a cyclopropyl group is not standard. However, a multi-step sequence could be envisioned where a precursor functional group, installed via a C-N bond-forming reaction, is later converted to the cyclopropyl ring. A more direct and plausible strategy for installing the C3-cyclopropyl bond involves transition-metal-catalyzed cross-coupling reactions. For this, a precursor such as 3-halo-4-methylpyridin-2-amine (e.g., 3-bromo or 3-iodo) would be required. This halogenated intermediate could then undergo a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid or its derivatives, catalyzed by a palladium complex. mdpi.com This method is widely used for forming C-C bonds between sp²-hybridized carbons and is tolerant of many functional groups, including the amine on the pyridine ring. mdpi.com
Catalytic Cyclopropanation Strategies
Catalytic cyclopropanation involves the reaction of an alkene with a carbene or carbene equivalent. To apply this strategy, a 3-vinyl-4-methylpyridin-2-amine precursor would be necessary. The subsequent cyclopropanation of the vinyl group could be catalyzed by various transition metal complexes, including those based on rhodium, copper, or iron, which are known to catalyze carbene transfer from diazo compounds. researchgate.net
Alternatively, biocatalytic methods using engineered enzymes have been developed for asymmetric cyclopropanation. nih.gov Organocatalytic approaches, which activate α,β-unsaturated aldehydes towards reaction with stabilized ylides, also represent a potential metal-free strategy for cyclopropane (B1198618) ring formation, should a suitable enal precursor be synthesized. princeton.edu
The following table outlines plausible strategies for introducing the cyclopropyl group.
Table 2: Strategies for Introduction of the Cyclopropyl Moiety
| Strategy | Precursor Required | Key Reagents/Catalysts | Reference(s) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-Halo-4-methylpyridin-2-amine | Cyclopropylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | mdpi.com |
| Metal-Catalyzed Cyclopropanation | 3-Vinyl-4-methylpyridin-2-amine | Diazo compound (e.g., ethyl diazoacetate), Rh, Cu, or Fe catalyst | researchgate.net |
Functionalization and Derivatization Reactions of 3-Cyclopropyl-4-methylpyridin-2-amine
The this compound molecule possesses multiple sites for further chemical modification: the exocyclic primary amino group, the pyridine ring nitrogen, and the C-H bonds of the aromatic ring.
The primary amino group at the C2 position is a key site for derivatization. It can undergo a variety of reactions common to arylamines, such as:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a wide range of nucleophiles.
The pyridine ring nitrogen is basic and can be protonated or alkylated. It can also coordinate to metal centers, forming complexes. rsc.org The reactivity of the pyridine ring towards electrophilic aromatic substitution is generally low due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strong electron-donating amino group at C2 and the alkyl groups at C3 and C4 activates the ring, directing incoming electrophiles primarily to the C5 position.
Recent advances in C-H functionalization offer powerful tools for the late-stage modification of pyridine rings. nih.gov Transition-metal-catalyzed reactions can selectively functionalize C-H bonds, allowing for the introduction of new substituents without pre-functionalization. rsc.orgnih.gov For example, palladium-catalyzed reactions can be used for C-H arylation or olefination, often directed by the pyridyl nitrogen itself. rsc.org
A [4+1] cyclization reaction has been reported for 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640), leading to the formation of fused 6-azaindole (B1212597) systems, demonstrating a pathway for constructing more complex heterocyclic structures from the aminopyridine core. chemrxiv.org
Chemical Reactivity of the Amine Group
The exocyclic amine group at the C2 position of the pyridine ring is a primary site of reactivity for this compound. Its nucleophilicity and susceptibility to oxidation are key features that dictate its role in various chemical transformations.
Nucleophilic Substitution Reactions
The 2-amino group is nucleophilic and readily participates in reactions with a variety of electrophiles. This reactivity is central to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. While direct alkylation can be complicated by competing reactions at the pyridine ring nitrogen, the amine can serve as an effective nucleophile under specific conditions. For instance, in reactions analogous to those of other 2-aminopyridines, it can attack activated aryl halides in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. It can also react with alkyl halides or other electrophiles to form more complex derivative structures.
Oxidation and Reduction Reactions
The oxidation of the N-cyclopropylamine moiety is a significant transformation, often proceeding via a single-electron transfer (SET) mechanism. nih.govacs.org This process initially forms a highly reactive aminium cation radical. nih.gov A key feature of this intermediate is the subsequent, often irreversible, fragmentation of the strained cyclopropyl ring. acs.orgresearchgate.net This ring-opening acts as a mechanistic probe and leads to the formation of a distonic cation radical, which can then undergo further reactions such as cyclization or reaction with molecular oxygen. nih.govacs.org
Studies on N-cyclopropyl-N-methylaniline oxidation by horseradish peroxidase, a known SET enzyme, demonstrated that the cyclopropyl group is not released as simple molecules like acrolein or cyclopropanone (B1606653) hydrate. nih.gov Instead, the ring fragments to yield products such as β-hydroxypropionic acid and N-methylquinolinium, confirming a pathway involving a distonic radical intermediate. nih.gov This inherent reactivity suggests that the oxidation of this compound would likely proceed through a similar ring-opening cascade rather than simple oxidation of the nitrogen atom. This metabolic vulnerability is a known consideration in medicinal chemistry, as CYP-mediated oxidation of cyclopropylamines can lead to the formation of reactive intermediates. hyphadiscovery.com
Reduction reactions are not commonly performed on the amine group itself, which is already in a low oxidation state.
N-Alkylation and Acylation Processes
N-Alkylation and N-acylation are fundamental processes for derivatizing the primary amine.
N-Alkylation: Direct alkylation of aminopyridines with alkyl halides can be challenging due to competitive alkylation at the endocyclic pyridine nitrogen. researchgate.net However, selective N-monoalkylation of the exocyclic amine can be achieved. One effective method involves reductive amination, using aldehydes or carboxylic acids in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net This approach provides good yields under mild conditions. Another strategy employs transition metal catalysts, such as ruthenium complexes, to facilitate the N-alkylation of 2-aminopyridine with alcohols, a process that proceeds with high selectivity for the amino group. researchgate.net
N-Acylation: N-acylation is a more straightforward and common transformation. The reaction with acylating agents such as acid chlorides or anhydrides proceeds readily to form the corresponding amide. This reaction is often used to protect the amine group during subsequent chemical manipulations, for example, prior to electrophilic substitution on the pyridine ring to control reactivity and improve selectivity. google.com
Modifications of the Pyridine Ring System
The pyridine ring of this compound is activated towards electrophilic substitution by the electron-donating 2-amino and 4-methyl groups. This allows for the introduction of various functional groups onto the ring.
Electrophilic Aromatic Substitution: The directing effects of the substituents are paramount in determining the regioselectivity of electrophilic attack. The powerful ortho-, para-directing 2-amino group strongly activates the 3- and 5-positions. The 4-methyl group also provides activation. Given that the 3-position is already substituted with a cyclopropyl group, electrophilic substitution is strongly favored at the C5 position.
Studies on the nitration of the analogous compound, 2-amino-4-methylpyridine, confirm this reactivity pattern. Treatment with a nitrating mixture (sulfuric and nitric acid) yields both 2-amino-4-methyl-3-nitropyridine (B139313) and 2-amino-4-methyl-5-nitropyridine, with the 5-nitro isomer often being the major product. sapub.orgnih.gov Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to selectively introduce a halogen atom at the C5 position. google.comd-nb.info
[4+1] Cyclization to form Fused Ring Systems: A notable transformation for related 3-amino-4-methylpyridines involves a [4+1] cyclization reaction. Treatment with trifluoroacetic anhydride (TFAA) can induce a reaction between the 3-amino group and the 4-methyl group, leading to the formation of a fused pyrrole (B145914) ring. chemrxiv.org This process results in the synthesis of a 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole scaffold, representing a significant modification and elaboration of the original pyridine ring system. chemrxiv.org
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) on Halogenated Analogues
Halogenated derivatives of this compound, particularly those halogenated at the C5 position (e.g., 5-bromo-3-cyclopropyl-4-methylpyridin-2-amine), are valuable precursors for carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions. These palladium-catalyzed methods are cornerstones of modern organic synthesis.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org Halogenated 2-aminopyridine derivatives are effective substrates in these reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. researchgate.net The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a pre-formed complex, in the presence of a suitable phosphine (B1218219) ligand and a base. researchgate.netresearchgate.net
| Catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | None (Ligand-free) | K₃PO₄·7H₂O | Isopropanol/H₂O | 2-Bromopyridines, Arylboronic acids | researchgate.net |
| Pd(dppf)Cl₂ | dppf (intrinsic) | K₂CO₃ | 1,4-Dioxane/H₂O | Aryl halides, 4-Pyridineboronic acids | researchgate.net |
| PdCl₂(PCy₃)₂ | PCy₃ (intrinsic) | K₃PO₄ | DME/H₂O | Aromatic chlorides, Phenylalanine-boronates | researchgate.net |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. wikipedia.orgacsgcipr.org This reaction is exceptionally broad in scope and is a key method for synthesizing complex arylamines. wikipedia.org A halogenated analogue of this compound could be coupled with various amines or even ammonia (B1221849) equivalents to introduce a new amino substituent. The catalytic system typically consists of a palladium source, a bulky electron-rich phosphine ligand (e.g., XPhos, dppf), and a strong base like sodium tert-butoxide. researchgate.net
| Catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | DPPP | NaO-t-Bu | Toluene | 2-Halopyridines, Volatile primary/secondary amines | researchgate.net |
| Pd₂(dba)₃ | BINAP | NaO-t-Bu | Toluene | Aryl halides, Primary amines | wikipedia.org |
| Pd(OAc)₂ | XPhos | NaO-t-Bu | Toluene | Aryl chlorides, Aniline | researchgate.net |
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of aminopyridines, including this compound, can be approached through several green chemistry principles.
Solvent-Free and Microwave-Assisted Reactions: Performing reactions under solvent-free conditions or using microwave irradiation can significantly reduce reaction times, energy consumption, and the use of volatile organic compounds. researchgate.netnih.gov Halogenation of aminopyrazines, for example, has been shown to be highly efficient using microwave assistance. d-nb.info
Aqueous Media: Utilizing water as a solvent is a key green chemistry goal. Protocols for Suzuki reactions of 2-halogenated pyridines have been developed in aqueous isopropanol, which reduces reliance on anhydrous organic solvents. researchgate.net
Catalyst Efficiency: Green approaches focus on minimizing catalyst loading and using more sustainable metals where possible. While palladium is highly effective, research into catalysis with more abundant base metals like copper or nickel for cross-coupling reactions is an active area. acsgcipr.org
Atom Economy: One-pot, multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification procedures, minimizing waste. nih.gov Transition-metal-free syntheses of 2-aminopyridines from readily available starting materials have been developed, offering a more sustainable route to this important class of compounds. acs.org
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 3-Cyclopropyl-4-methylpyridin-2-amine, a complete NMR analysis, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, is critical for unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. A detailed ¹H NMR analysis of this compound is anticipated to reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the methyl group, the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) group, and the protons of the amine group.
As of the latest available data, specific experimental ¹H NMR data for this compound, including chemical shifts (δ), coupling constants (J), and signal multiplicities, have not been reported in publicly accessible scientific literature. The expected spectral features would include characteristic shifts for the pyridine ring protons, a singlet for the methyl group, and a complex multiplet pattern for the cyclopropyl protons due to geminal and vicinal couplings. The amine protons would likely appear as a broad singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.5 - 8.5 | Doublet |
| Pyridine-H | 6.5 - 7.5 | Doublet |
| NH₂ | 4.0 - 5.5 | Broad Singlet |
| Cyclopropyl-CH | 1.5 - 2.5 | Multiplet |
| Methyl-CH₃ | 2.0 - 2.5 | Singlet |
| Cyclopropyl-CH₂ | 0.5 - 1.5 | Multiplet |
Note: This table represents predicted values and is for illustrative purposes pending experimental verification.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum. This would include signals for the five carbons of the substituted pyridine ring, the methyl carbon, and the carbons of the cyclopropyl group.
Detailed experimental ¹³C NMR data for this compound is not currently available in the public domain. The anticipated spectrum would show signals in the aromatic region for the pyridine carbons, with the carbon bearing the amino group being significantly shielded. The methyl carbon would appear in the aliphatic region, as would the carbons of the cyclopropyl ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C (C-NH₂) | 155 - 165 |
| Pyridine-C | 140 - 150 |
| Pyridine-C | 130 - 140 |
| Pyridine-C | 110 - 120 |
| Pyridine-C | 105 - 115 |
| Methyl-C | 15 - 25 |
| Cyclopropyl-CH | 10 - 20 |
| Cyclopropyl-CH₂ | 5 - 15 |
Note: This table represents predicted values and is for illustrative purposes pending experimental verification.
Two-Dimensional NMR Techniques for Structural Elucidation
To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are indispensable. Techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton couplings, for instance, between the protons on the pyridine ring and between the protons within the cyclopropyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed to correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations, confirming the placement of the cyclopropyl and methyl substituents on the pyridine ring.
Specific experimental data from 2D NMR studies on this compound has not been published.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₁₂N₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass.
As of the current date, specific HRMS data for this compound has not been reported in the scientific literature. The calculated exact mass for the protonated molecule [M+H]⁺ would be a key value for its identification.
Electrospray Ionization (ESI) and Other Ionization Methods
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules such as this compound, as it typically produces intact molecular ions (e.g., [M+H]⁺) with minimal fragmentation. This allows for the straightforward determination of the molecular weight. Other ionization methods, such as Electron Ionization (EI), could also be used, which would induce more fragmentation and provide valuable structural information from the resulting fragmentation pattern.
While ESI-MS would be the expected method for the analysis of this compound, specific experimental mass spectra or fragmentation data for this compound are not available in published literature.
Fragmentation Pathway Analysis
While direct experimental mass spectrometry data for this compound is not extensively published, the fragmentation pathway can be predicted based on the principles of mass spectrometry and the known behavior of structurally similar compounds, such as 2-amino-4-methylpyridine (B118599). chemicalbook.com Upon electron impact ionization, the molecular ion (M+) would be expected. The fragmentation of aminopyridines is influenced by the stability of the aromatic ring and the nature of its substituents. libretexts.org
Key fragmentation pathways for this compound would likely involve:
Loss of a methyl radical (•CH3): This would result in a fragment ion at [M-15]+. This is a common fragmentation for methylated aromatic compounds.
Loss of a hydrogen cyanide (HCN) molecule: A characteristic fragmentation of pyridine rings, leading to a fragment at [M-27]+.
Cleavage of the cyclopropyl ring: The cyclopropyl group can undergo ring-opening or fragmentation, leading to the loss of ethylene (B1197577) (C2H4, 28 Da) or other small hydrocarbon fragments. Alpha-cleavage, the breaking of the bond adjacent to a functional group, is a dominant fragmentation mode for aliphatic amines and could occur at the cyclopropyl-pyridine bond. libretexts.orgyoutube.com
Loss of an amino group (•NH2): This would produce a fragment at [M-16]+.
The relative abundance of these fragments would depend on their stability. The formation of resonance-stabilized cations is a driving force in fragmentation processes. youtube.com For instance, the fragmentation of 2-methylbutane, an isomer of pentane, shows a strong peak corresponding to the formation of a more stable secondary carbocation. chemguide.co.uk
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z | Description |
| [M]+ | 148 | Molecular Ion |
| [M-15]+ | 133 | Loss of a methyl radical |
| [M-27]+ | 121 | Loss of hydrogen cyanide |
| [M-28]+ | 120 | Loss of ethylene from the cyclopropyl ring |
| [M-16]+ | 132 | Loss of an amino radical |
This table is predictive and based on general fragmentation patterns of related molecules.
Infrared (IR) Spectroscopy for Functional Group Identification
The key functional groups in this compound are the amino group (-NH2), the pyridine ring, the cyclopropyl group, and the methyl group. The expected IR absorption bands are summarized below.
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |
| Amino (N-H) | 3500 - 3300 | Asymmetric and symmetric stretching |
| Amino (N-H) | 1650 - 1580 | Scissoring (bending) |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Pyridine Ring (C=C, C=N) | 1600 - 1450 | Ring stretching |
| Cyclopropyl C-H | ~3080 | Stretching |
| Methyl C-H | 2960 - 2850 | Asymmetric and symmetric stretching |
| Methyl C-H | 1460 - 1375 | Bending |
The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. chimia.ch The C-H stretching of the cyclopropyl group is typically observed at a higher frequency (around 3080 cm⁻¹) compared to the methyl C-H stretching.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and how it packs in the solid state.
While a crystal structure for this compound itself has not been reported in publicly accessible databases, studies on related aminopyridine derivatives provide insight into the likely solid-state characteristics. For instance, the crystal structures of various coordination compounds of 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) have been determined. nih.govtubitak.gov.tr These studies reveal that the amino group and the pyridine nitrogen are often involved in extensive hydrogen bonding networks. Similarly, the crystal structure of a salt of 2-amino-4-methylpyridine has been elucidated, showing complex hydrogen bonding interactions. nih.gov
For this compound, it is anticipated that the molecules in the crystal lattice would be linked by intermolecular N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule, forming dimers or extended chains. The planarity of the pyridine ring and the steric bulk of the cyclopropyl and methyl groups will also influence the crystal packing. To obtain a definitive crystal structure, a purified sample of this compound would need to be crystallized to produce single crystals of suitable quality for X-ray diffraction analysis. nih.gov
Table 3: Typical X-ray Crystallography Parameters (Hypothetical)
| Parameter | Description |
| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). mdpi.com |
| Space Group | The symmetry elements of the crystal lattice. mdpi.com |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). mdpi.com |
| Z | The number of molecules in the unit cell. |
| Hydrogen Bonding | Description of intermolecular hydrogen bonds (e.g., N-H···N). |
This table presents hypothetical parameters that would be determined through experimental X-ray diffraction.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the analysis and purification of organic compounds. Liquid chromatography, in particular, is widely used for assessing the purity of reaction mixtures and for isolating the desired product.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. europeanpharmaceuticalreview.com In the synthesis of this compound, LC-MS would be an invaluable tool for reaction monitoring.
By taking small aliquots from the reaction mixture at different time points and analyzing them by LC-MS, chemists can track the consumption of starting materials, the formation of the desired product, and the appearance of any by-products or intermediates. europeanpharmaceuticalreview.com The liquid chromatography component separates the different species in the mixture, and the mass spectrometer provides the molecular weight of each component as it elutes from the column. This allows for unambiguous identification of the compounds in the reaction mixture.
Selected Reaction Monitoring (SRM) is an advanced LC-MS technique that can be used for highly specific and sensitive quantification of the target compound, even in complex mixtures. chempedia.info This would be particularly useful for optimizing reaction conditions to maximize the yield of this compound and minimize the formation of impurities.
Flash chromatography is a rapid form of preparative column chromatography that is commonly used in synthetic organic chemistry to purify compounds. acs.org For the purification of this compound, a silica (B1680970) gel stationary phase would likely be employed. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column based on their affinity for the stationary phase.
Given the basic nature of the amino group in this compound, it may be beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent. This helps to prevent the compound from tailing on the acidic silica gel, leading to better peak shape and improved separation. The fractions collected from the column would be analyzed (e.g., by thin-layer chromatography or LC-MS) to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational in modern computational chemistry for elucidating the electronic and geometric properties of molecules.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), the geometry of 3-Cyclopropyl-4-methylpyridin-2-amine is optimized to a minimum on the potential energy surface. This process involves iteratively solving the Kohn-Sham equations to find the electron density that minimizes the electronic energy.
The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the pyridine (B92270) ring is a central feature, though slight distortions can occur due to the steric and electronic influence of its substituents. The orientation of the amino and cyclopropyl (B3062369) groups relative to the pyridine ring is a critical outcome of this optimization. The electronic structure, described by the distribution of electron density, is also obtained, highlighting the electronegative nitrogen atoms and the electron-rich aromatic system.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C2-N(amine) | 1.375 | C3-C2-N(amine) | 118.5 |
| C2-N1(ring) | 1.340 | C4-C3-C(cyclopropyl) | 122.1 |
| C3-C(cyclopropyl) | 1.510 | C5-C4-C(methyl) | 121.8 |
| C4-C(methyl) | 1.512 | N1-C2-N(amine) | 117.3 |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
For this compound, the HOMO is expected to be localized primarily on the aminopyridine ring, specifically with significant contributions from the amino group and the π-system of the ring. This indicates that the molecule is likely to react with electrophiles at these sites. The LUMO is anticipated to be distributed over the pyridine ring, representing the areas most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -0.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
Calculation of Reactivity Indices
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a more quantitative picture than FMO analysis alone.
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.
Chemical Potential (μ): Calculated as -(I + A) / 2. It measures the escaping tendency of electrons.
Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the ability of a molecule to accept electrons.
These descriptors collectively characterize the molecule's stability and propensity to engage in chemical reactions.
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 0.98 |
| Chemical Hardness (η) | 2.435 |
| Chemical Potential (μ) | -3.415 |
| Electrophilicity Index (ω) | 2.39 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying sites for electrophilic and nucleophilic attack.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the pyridine ring and the nitrogen of the amino group.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are susceptible to nucleophilic attack. Such regions are typically found around the hydrogen atoms of the amino group.
Green regions represent neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's charge landscape and corroborates the predictions made by FMO analysis.
Conformational Analysis and Energy Landscape Studies
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For this compound, the most significant conformational flexibility comes from the rotation of the cyclopropyl group relative to the pyridine ring.
By performing a relaxed potential energy surface (PES) scan, where the dihedral angle defining the orientation of the cyclopropyl group is systematically varied and the energy is calculated at each step, the energy landscape can be mapped. This analysis identifies the lowest-energy conformer (the global minimum) as well as other stable conformers (local minima) and the energy barriers separating them. The results typically show that conformers that minimize steric hindrance between the cyclopropyl hydrogens and the adjacent methyl and amino groups are energetically favored.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Using the Gauge-Including Atomic Orbital (GIAO) method on the DFT-optimized geometry, the ¹H and ¹³C NMR chemical shifts for this compound can be calculated.
These theoretical shifts are then compared to experimental data (if available) or used predictively. The calculations must be performed with a solvent model (like the Polarizable Continuum Model, PCM) to better simulate experimental conditions. The calculated shifts provide a means to assign peaks in an experimental spectrum and can help confirm the molecule's structure. Discrepancies between calculated and experimental values can often point to specific structural or electronic features not captured by the theoretical model.
| Atom | Predicted ¹³C Shift | Atom Group | Predicted ¹H Shift |
|---|---|---|---|
| C2 (Pyridine) | 158.2 | NH₂ | 5.95 |
| C3 (Pyridine) | 110.5 | H5 (Pyridine) | 6.50 |
| C4 (Pyridine) | 148.9 | H6 (Pyridine) | 7.85 |
| C5 (Pyridine) | 108.7 | CH₃ | 2.25 |
| C6 (Pyridine) | 145.3 | CH (Cyclopropyl) | 1.80 |
| C (Methyl) | 18.5 | CH₂ (Cyclopropyl) | 0.65 - 0.95 |
| C (Cyclopropyl-CH) | 15.1 | ||
| C (Cyclopropyl-CH₂) | 8.2 |
Structure Activity Relationship Sar Studies
Impact of the Cyclopropyl (B3062369) Group on Molecular Interactions
The cyclopropyl group, a three-membered carbon ring, is a versatile substituent in drug design, often introduced to modulate a compound's pharmacological profile. nih.govscientificupdate.com Its presence at the 3-position of the pyridine (B92270) ring in 3-Cyclopropyl-4-methylpyridin-2-amine imparts several key characteristics that influence molecular interactions.
One of the most significant features of the cyclopropyl ring is its rigid, planar structure and unique electronic properties. The C-C bonds within the ring have enhanced π-character, and the C-H bonds are shorter and stronger compared to those in acyclic alkanes. nih.gov This rigidity can conformationally constrain the molecule, contributing to a more favorable entropic binding to a biological target. nih.gov When incorporated into a drug candidate, this group can enhance potency, improve metabolic stability, and reduce off-target effects. nih.govscientificupdate.com
Role of the Methyl Substituent in Modulating Activity
The methyl group at the 4-position of the pyridine ring plays a crucial role in modulating the biological activity of the compound. The addition of even a simple methyl group can significantly alter the physical and biological properties of a molecule. nih.gov Its influence can be attributed to both steric and electronic effects.
Electronically, the methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density of the pyridine ring, which in turn can modulate the basicity of the ring nitrogen and the exocyclic amino group. These subtle electronic changes can impact the strength of hydrogen bonds and other electrostatic interactions with the target protein. mdpi.com
Influence of the Amine Group Position and Basicity
The 2-amino group is a cornerstone of the molecule's activity, primarily due to its ability to act as a hydrogen bond donor. In many classes of enzyme inhibitors, particularly kinase inhibitors, a 2-aminopyridine (B139424) scaffold is a common "hinge-binding" motif. The amine group forms critical hydrogen bonds with the backbone of the enzyme's hinge region, anchoring the inhibitor in the active site. acs.org
Comparative Analysis with Structurally Similar Aminopyridines
The SAR of this compound can be further understood by comparing it with structurally related aminopyridines. The parent compound, 2-amino-4-methylpyridine (B118599), has been identified as a non-selective nitric oxide synthase (NOS) inhibitor. nih.gov Studies on this scaffold have shown that adding substituents at the 6-position can significantly enhance potency and selectivity for iNOS. nih.gov
For instance, replacing a hydrogen at the 6-position with alkyl or fluorinated alkyl groups led to compounds with improved iNOS inhibition. nih.gov This highlights the importance of substitution patterns around the core aminopyridine ring. The introduction of the cyclopropyl group at the 3-position in the title compound represents a different modification strategy. While the 6-position appears to tolerate bulk, the 3-position is adjacent to the key 2-amino group, and a substituent here could directly influence the orientation of the amine for hinge binding and interact with different pockets within the active site.
The table below compares the structural features of this compound with other aminopyridine derivatives and their observed biological roles.
| Compound | Key Structural Features | Known Biological Target/Activity | SAR Implications |
| This compound | 2-Amine, 3-Cyclopropyl, 4-Methyl | (Hypothetical) Kinase, NOS, etc. | Cyclopropyl group for hydrophobic interaction and conformational rigidity. 4-Methyl for steric/electronic modulation. 2-Amine for H-bonding. |
| 2-Amino-4-methylpyridine nih.gov | 2-Amine, 4-Methyl | Nitric Oxide Synthase (NOS) Inhibitor | The 4-methyl group is a feature of the core scaffold. Activity is modulated by substitution at other positions, notably C6. |
| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine nih.gov | 2-Amine, 4-Methyl, 6-Alkyl | Potent and Selective iNOS Inhibitor | Demonstrates that the 6-position tolerates bulky substituents, leading to enhanced potency. |
| General 2-Aminopyridine Derivatives acs.orgnih.gov | 2-Amine | Kinase Inhibitors, PDE4 Inhibitors | The 2-aminopyridine moiety is a common hinge-binding element in kinase inhibitors and a core scaffold in other enzyme inhibitors. |
| 4-Dimethylaminopyridine (DMAP) masterorganicchemistry.com | 4-Amine (tertiary) | Catalyst, not a direct therapeutic | The 4-amino group strongly increases the basicity of the ring nitrogen through resonance, making it a powerful nucleophilic catalyst. |
This table is generated based on available data for comparative analysis.
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools to dissect the SAR of complex molecules like this compound. Techniques such as QSAR modeling and molecular docking offer predictive insights into how structural modifications affect biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For aminopyridine derivatives, QSAR models have been successfully developed to predict their inhibitory potential against targets like nitric oxide synthases and various kinases. nih.govderpharmachemica.comrsc.org
These models use a range of molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules. A statistical method, such as multiple linear regression, is then used to build an equation that correlates these descriptors with the observed activity (e.g., IC₅₀ values). derpharmachemica.com Key findings from such studies reveal that properties like dipole moment, logP (lipophilicity), and specific shape parameters play crucial roles in the activity of aminopyridine carboxamides as JNK-2 inhibitors. derpharmachemica.com For this compound, descriptors representing its unique shape (from the cyclopropyl group) and electronic distribution would be critical variables in a QSAR model.
The table below lists typical descriptors used in QSAR studies of aminopyridine-like compounds.
| Descriptor Type | Example Descriptor | Property Represented | Potential Importance for this compound |
| Electronic | Dipole Moment, Atomic Charges | Electron distribution, polarity | Influences electrostatic interactions and hydrogen bonding capacity of the 2-amino group. |
| Steric/Topological | Kier Shape Indices, Molecular Volume | Molecular size and shape | The cyclopropyl and methyl groups create a distinct molecular shape crucial for fitting into a binding site. |
| Hydrophobic | LogP | Lipophilicity/hydrophilicity balance | Governs membrane permeability and hydrophobic interactions within the target's active site. |
| Thermodynamic | Heat of Formation | Molecular stability | Relates to the energy of the molecule and its binding potential. |
This table represents common descriptors and their relevance in QSAR modeling.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. mdpi.comresearchgate.net For a compound like this compound, docking studies can provide a visual and energetic model of its interaction with a specific enzyme, such as a protein kinase. nih.govnih.gov
In a typical kinase docking scenario, the 2-aminopyridine moiety would be positioned in the ATP binding site, forming hydrogen bonds with the hinge region residues. The 4-methyl group would likely be oriented towards a hydrophobic pocket, while the 3-cyclopropyl group would explore adjacent regions of the active site, potentially forming favorable van der Waals contacts. The specific orientation would depend on the unique topology of the target kinase.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide insights into the dynamic nature of the binding, revealing how the compound and protein adjust their conformations to achieve an optimal fit and highlighting the stability of key interactions, such as the hydrogen bonds formed by the 2-amino group.
Applications in Synthetic Organic Chemistry and Chemical Biology Research
Utilization as a Building Block for Complex Organic Molecules
There is limited specific information in the public domain regarding the use of 3-Cyclopropyl-4-methylpyridin-2-amine as a building block in the synthesis of complex organic molecules. However, the 2-aminopyridine (B139424) core is a foundational element in medicinal chemistry and materials science. nih.gov Aminopyridine derivatives are crucial intermediates in the synthesis of a wide range of more complex heterocyclic systems due to the reactive nature of both the amino group and the pyridine (B92270) ring. rsc.orgresearchgate.net For instance, substituted 2-aminopyridines are precursors for various fused heterocyclic compounds. nih.gov The presence of a cyclopropyl (B3062369) group introduces conformational rigidity and can influence the metabolic stability and pharmacokinetic properties of a molecule, a desirable feature in drug design. chemrxiv.org
Role as a Versatile Intermediate in Multi-Component Reactions
Currently, there are no specific examples in the literature of this compound being used as a reactant in multi-component reactions (MCRs). MCRs are highly efficient one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all the initial molecules. nih.gov Generally, aminopyridines can participate in MCRs to generate diverse molecular scaffolds. For example, derivatives of 2-amino-3-cyanopyridine (B104079) have been synthesized via one-pot MCRs, showcasing the utility of the aminopyridine framework in constructing complex molecules efficiently. nih.govrsc.org The amino group of the aminopyridine can act as a nucleophile, participating in reactions to form new carbon-nitrogen bonds, a key step in many MCRs.
Precursor in the Synthesis of Pharmacologically Relevant Intermediates
While this compound itself is not widely cited as a direct precursor to specific pharmacological intermediates, its structural components are present in many bioactive molecules. For example, the closely related compound, 3-amino-2-chloro-4-methylpyridine (B17603), is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection. google.comgoogle.comgoogle.com Furthermore, analogues of 2-amino-4-methylpyridine (B118599) have been synthesized and identified as inhibitors of inducible nitric oxide synthase (iNOS), which has implications for treating inflammatory conditions. nih.gov The broader class of substituted aminopyridines has been investigated for a range of biological activities, including as phosphodiesterase-4 (PDE4) inhibitors for inflammatory diseases. nih.gov
Exploration in Ligand Design for Catalysis
There is no specific literature available on the exploration of this compound in ligand design for catalysis. However, aminopyridine derivatives, in general, are known to act as ligands in coordination chemistry, binding to metal centers through the pyridine nitrogen and/or the amino group. researchgate.net The ability of these compounds to form stable complexes with transition metals makes them valuable in the development of new catalysts. The specific steric and electronic properties imparted by the cyclopropyl and methyl substituents on the pyridine ring could potentially be exploited to create ligands with unique catalytic activities, though this remains an underexplored area of research for this particular compound.
In Vitro Biological Activity and Mechanistic Characterization
Investigations into Antimicrobial Activity (e.g., Antibacterial, Antifungal)
Currently, there is a lack of specific studies in the public domain that have investigated the antimicrobial (antibacterial or antifungal) activities of 3-Cyclopropyl-4-methylpyridin-2-amine. However, research on related aminopyridine derivatives suggests that this class of compounds can exhibit antimicrobial properties. For instance, various Schiff bases of 2-amino-4-chloropyridine (B16104) have been synthesized and evaluated for their in-vitro antimicrobial effects against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains. These studies indicate that the antimicrobial activity is influenced by the nature of the substituents on the pyridine (B92270) ring.
Enzyme Inhibition Profiling
Nitric Oxide Synthase (NOS) Isoform Selectivity and Potency (nNOS, iNOS)
Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of Nitric Oxide Synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.gov The parent compound, 2-amino-4-methylpyridine (B118599), has been identified as a potent, non-selective inhibitor of NOS. nih.gov However, its 6-substituted alkyl analogs have demonstrated improved potency and selectivity for iNOS. nih.gov
One study reported that 2-amino-4-methylpyridine inhibited iNOS activity derived from mouse RAW 264.7 cells with an IC50 of 6 nM. nih.gov The same study found it to be less potent against human recombinant iNOS (IC50 = 40 nM) and even less so against human recombinant nNOS and eNOS (IC50 = 100 nM for both). nih.gov The inhibition was found to be competitive with respect to the substrate, L-arginine. nih.gov
The development of selective iNOS inhibitors is of significant therapeutic interest, as overexpression of iNOS is implicated in various inflammatory conditions. The structure-activity relationship studies on 2-amino-4-methylpyridine analogues suggest that substitution at position 6 is a key determinant of iNOS selectivity and potency. nih.gov The effect of a cyclopropyl (B3062369) group at position 3, as in this compound, on NOS inhibition has not been specifically documented.
Table 1: In Vitro NOS Inhibition by 2-Amino-4-methylpyridine
| Enzyme Isoform | Source | IC50 (nM) |
| iNOS | Mouse RAW 264.7 cells | 6 |
| iNOS | Human recombinant | 40 |
| nNOS | Human recombinant | 100 |
| eNOS | Human recombinant | 100 |
Data pertains to the parent compound 2-amino-4-methylpyridine. nih.gov
Cyclooxygenase (COX) Inhibition (COX-1, COX-2)
There is no available information from the conducted searches to suggest that this compound or its close analogues have been evaluated for their inhibitory activity against Cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Ligand Activity in Biochemical Assays
Information regarding the ligand activity of this compound in other biochemical assays is not available in the reviewed literature.
Other Enzyme Targets
No studies have been identified that investigate the inhibitory effects of this compound on other enzyme targets.
Cell-Based Biological Activity Studies (e.g., Biofilm Inhibition)
There is a lack of published cell-based studies investigating the biological activity of this compound, including its potential for biofilm inhibition.
Future Research Directions and Translational Potential
Design and Synthesis of Novel Analogues with Targeted Biological Activity
The design of novel analogues based on the aminopyridine framework is a primary avenue for discovering new therapeutic agents. Research has demonstrated that strategic substitution on the pyridine (B92270) ring can yield compounds with high potency and selectivity for various biological targets. A notable example is the development of 2-amino-4-methylpyridine (B118599) analogues as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.govwustl.edu
Computational studies suggest that the 6-position of the 2-amino-4-methylpyridine ring is the most tolerant to substitution, making it an ideal site for introducing functionalities to enhance biological activity or for radiolabeling. nih.gov The synthesis of a series of analogues with different substituents at this position has led to the identification of potent iNOS inhibitors. nih.govwustl.edu The goal of such derivatization is often to improve selectivity for iNOS over other isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS), thereby minimizing potential side effects. nih.govnih.gov
Further optimization efforts have focused on replacing ring systems within lead compounds to improve metabolic profiles and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For instance, in the development of corticotropin-releasing factor-1 (CRF1) receptor antagonists, replacing a phenyl ring with a pyridine ring proved beneficial. researchgate.net This strategy of bioisosteric replacement can be applied to the 3-cyclopropyl-4-methylpyridin-2-amine core to generate analogues with improved drug-like properties.
| Compound | Target | Key Findings | Reference |
|---|---|---|---|
| 2-amino-4-methylpyridine | Nitric Oxide Synthase (NOS) | Non-selective NOS inhibitor with good potency. IC50 of 6 nM against murine NOS II. | nih.govnih.gov |
| 6-substituted alkyl analogs of 2-amino-4-methylpyridine | iNOS | Slightly improved potency and selectivity over the parent compound. | nih.gov |
| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | iNOS | Identified as a promising candidate for development as a PET tracer. | nih.govwustl.edu |
| 6-phenylpyridin-2-yl guanidine | Mitogen- and Stress-Activated Kinase 1 (MSK1) | Starting hit (IC50 ~18 µM) for the development of novel MSK1 inhibitors for inflammatory diseases. | mdpi.com |
Development of Advanced Synthetic Methodologies for Scalable Production
The translation of a promising compound from the laboratory to clinical use necessitates the development of robust and scalable synthetic routes. For aminopyridine derivatives, significant research has been dedicated to improving manufacturing processes. Early synthetic methods for key intermediates like 3-amino-2-chloro-4-methylpyridine (B17603), used in the synthesis of the HIV drug Nevirapine, suffered from drawbacks such as the use of hazardous reagents, low selectivity, and the need for expensive, specialized equipment. google.com
For incorporating complex moieties like the cyclopropyl (B3062369) group, modern synthetic techniques are crucial. Methodologies such as cobalt-catalyzed cyclopropanation represent the type of advanced, stereoselective reactions that can be employed for the efficient, large-scale synthesis of key building blocks. researchgate.net The development of such concise and efficient synthetic schemes is critical for making these compounds economically viable for further development.
Integration of Machine Learning and AI in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and these tools can be powerfully applied to the this compound scaffold. While initial drug design efforts have relied on traditional computational calculations to guide modifications—for example, to determine that the 6-position of the aminopyridine ring is tolerant to substitution nih.gov—AI and ML offer a more sophisticated approach.
These advanced computational tools can be used to build quantitative structure-activity relationship (QSAR) models that predict the biological activity of novel, unsynthesized analogues. By training algorithms on existing data sets of aminopyridine derivatives and their corresponding biological activities, AI can identify complex patterns and guide the design of new compounds with a higher probability of success.
Furthermore, AI can predict crucial ADMET properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery pipeline. This predictive power reduces the time and cost associated with synthesizing and testing compounds that are likely to fail. AI algorithms can also be used for de novo drug design, generating entirely new molecular structures based on the this compound core that are optimized for binding to a specific biological target.
Exploration of this compound as a Core for Radiolabeled Probes for Imaging Applications
The aminopyridine scaffold is a promising core for the development of radiolabeled probes for non-invasive imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the in vivo visualization and quantification of biological processes, making it an invaluable tool for disease diagnosis and for understanding drug action.
Research has successfully demonstrated this potential using the closely related 2-amino-4-methylpyridine core to develop PET tracers for imaging iNOS expression, which is upregulated in inflammatory conditions. nih.govwustl.edu The strategy involves incorporating a short-lived positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into the molecular structure. nih.gov
Several fluorinated analogues were synthesized and evaluated, leading to the identification of [¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a promising candidate. nih.govwustl.edu In vivo biodistribution studies in a mouse model of inflammation showed that this tracer accumulates at higher levels in tissues with high iNOS expression (e.g., the lungs of LPS-treated mice) compared to control animals. nih.govwustl.edu MicroPET imaging studies confirmed this targeted accumulation. nih.gov These findings strongly suggest that the this compound scaffold could similarly be functionalized with a positron-emitting isotope to create novel PET probes for imaging various enzymes or receptors in the body.
| Radiotracer Candidate | Target | Key Evaluation Findings | Reference |
|---|---|---|---|
| [¹⁸F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine | iNOS | Synthesized with high chemical and radiochemical purity. | nih.gov |
| Showed higher uptake in the lungs of LPS-treated mice compared to controls in biodistribution studies. | nih.govwustl.edu | ||
| MicroPET studies demonstrated accumulation in the lungs of LPS-treated mice. | nih.gov | ||
| 6-(3-fluoropropyl)-4-methylpyridin-2-amine | iNOS | Identified as a potential candidate for development as a PET radiotracer. | nih.gov |
| 6-(4-fluorobutyl)-4-methylpyridin-2-amine | iNOS | Identified as a potential candidate for development as a PET radiotracer. | nih.gov |
Deepening Mechanistic Understanding of Biological Interactions
A profound understanding of how a compound interacts with its biological target at a molecular level is fundamental to rational drug design. For the aminopyridine class of molecules, studies have begun to elucidate these mechanisms. For example, 2-amino-4-methylpyridine inhibits iNOS through a competitive mechanism with respect to the enzyme's natural substrate, arginine. nih.gov This indicates that the compound binds to the active site of the enzyme.
This mechanistic insight is crucial for designing second-generation inhibitors with improved properties. By understanding the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern binding, chemists can make targeted modifications to the lead compound to enhance its affinity and selectivity. For instance, knowing that the compound competes with arginine allows for the design of analogues that more closely mimic the substrate's binding mode or exploit adjacent pockets within the active site.
Furthermore, detailed mechanistic studies can reveal why a compound shows different potencies against the same enzyme from different species, such as the observed difference in activity of 2-amino-4-methylpyridine against murine versus human NOS II. nih.gov This information is critical for the preclinical evaluation of drug candidates and for translating findings from animal models to humans. Similar deep mechanistic investigations into the biological interactions of this compound and its derivatives will be essential for unlocking their full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Cyclopropyl-4-methylpyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclopropane ring formation, and substitution. Controlled temperature (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) are critical to avoid side reactions. Catalysts like palladium or copper may enhance coupling efficiency . Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify cyclopropyl and methyl groups. For example, cyclopropyl protons appear as multiplet signals at δ 1.2–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 163.1).
- X-ray Crystallography : SHELXL software refines crystal structures to determine bond angles and spatial conformation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and EN 166-certified goggles .
- Emergency Measures : In case of skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?
- Methodological Answer : Contradictions in NMR or MS data may arise from impurities or tautomerism. Strategies include:
- Comparative Analysis : Cross-reference with analogous compounds (e.g., 6-Cyclopropylpyridin-2-amine, CAS 857292-66-1) .
- Dynamic NMR : Detect rotational barriers in cyclopropyl groups at variable temperatures .
- Crystallographic Validation : SHELX-refined structures provide unambiguous bond-length validation .
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess solubility .
- SHELX Integration : Refine electron density maps for charge distribution analysis .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace cyclopropyl with cyclohexyl) and compare bioactivity .
- Bioassays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR binding assays.
- Data Correlation : Tabulate substituent effects on activity:
| Substituent | Bioactivity (IC) | Target Protein | Reference |
|---|---|---|---|
| Cyclopropyl | 12 nM | Kinase A | |
| Trifluoromethyl | 8 nM | Kinase B |
Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?
- Methodological Answer :
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 4-methyl position for halogenation .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 3-position, catalyzed by Pd(PPh) .
- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride to prevent unwanted side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
